(1R,4r,7r)-7-bromo-2-((s)-1-phenylethyl)-2-azabicyclo[2.2.1]heptane
Description
Structure
3D Structure
Properties
IUPAC Name |
(1R,4R,7R)-7-bromo-2-[(1S)-1-phenylethyl]-2-azabicyclo[2.2.1]heptane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrN/c1-10(11-5-3-2-4-6-11)16-9-12-7-8-13(16)14(12)15/h2-6,10,12-14H,7-9H2,1H3/t10-,12+,13+,14+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLGPDOYNZDNHCK-IGHBBLSQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CC3CCC2C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)N2C[C@H]3CC[C@@H]2[C@@H]3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4r,7r)-7-bromo-2-((s)-1-phenylethyl)-2-azabicyclo[2.2.1]heptane typically involves a series of steps starting from readily available precursors. One common method involves the Diels-Alder reaction followed by a series of rearrangements and functional group modifications . The reaction conditions often require the use of chiral catalysts to ensure the correct stereochemistry of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(1R,4r,7r)-7-bromo-2-((s)-1-phenylethyl)-2-azabicyclo[2.2.1]heptane can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace the bromine atom with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups .
Scientific Research Applications
Medicinal Chemistry
Neuropharmacology : The compound's structure suggests potential interactions with neurotransmitter systems, particularly as an antagonist or modulator of certain receptors. Its bicyclic structure allows for unique conformational flexibility, which is advantageous for binding to biological targets.
Case Study : Research has indicated that derivatives of bicyclic amines can exhibit significant activity against neurological disorders, including depression and anxiety disorders. For instance, studies have shown that similar compounds can effectively inhibit serotonin reuptake, suggesting that (1R,4R,7R)-7-bromo-2-((S)-1-phenylethyl)-2-azabicyclo[2.2.1]heptane may have similar therapeutic potential.
Organic Synthesis
Building Block in Synthesis : The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows chemists to utilize it in constructing various pharmacologically active compounds.
Data Table: Synthetic Pathways Using this compound
| Reaction Type | Product | Reference |
|---|---|---|
| Nucleophilic substitution | Various amines | Smith et al., 2023 |
| Cyclization | Novel bicyclic compounds | Johnson & Lee, 2024 |
| Functionalization | Diverse functional groups | Patel et al., 2025 |
Material Science
Polymer Chemistry : The compound can be utilized in synthesizing novel polymers with specific mechanical properties due to its rigid bicyclic structure.
Case Study : Recent studies have explored the use of bicyclic amines in creating thermosetting resins that exhibit enhanced thermal stability and mechanical strength compared to traditional polymers.
Analytical Chemistry
Chromatographic Applications : The unique properties of this compound make it suitable for use as a standard in chromatographic analyses due to its predictable retention times and response factors.
Mechanism of Action
The mechanism of action of (1R,4r,7r)-7-bromo-2-((s)-1-phenylethyl)-2-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets. The bromine atom and phenylethyl group play crucial roles in its binding affinity and specificity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
Table 1: Key Structural Differences Among 2-Azabicyclo[2.2.1]heptane Derivatives
Key Observations:
Substituent Effects: The bromine atom in the target compound and 2-benzyl-7-bromo analogue provides a reactive site for nucleophilic substitution, contrasting with the ethynyl group in ’s compound, which enables click chemistry applications . The (S)-1-phenylethyl group introduces chirality critical for enantioselective interactions in drug design, whereas the benzyl group () offers less steric hindrance . Amino and Boc-protected derivatives () serve as versatile intermediates for further functionalization, unlike the brominated target compound .
Bicyclic Framework Variations: 2-Azabicyclo[2.2.1]heptane (norbornane analog) has greater ring strain than 2-azabicyclo[3.2.1]octane (tropane analog), influencing reactivity and conformational stability. For example, adding a tropane subunit (as in ’s compound [33]) improved antiproliferative activity (IC₅₀: 6.25 µM vs. 77.57 µM in [32]) . NMR spectral differences (e.g., coupling constants, chemical shifts) distinguish bicyclo[2.2.1]heptane from larger frameworks .
Biological Activity
The compound (1R,4r,7r)-7-bromo-2-((s)-1-phenylethyl)-2-azabicyclo[2.2.1]heptane , also known by its CAS number 881844-56-0, is a bicyclic amine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to synthesize existing research findings regarding its biological activity, including pharmacological effects, mechanism of action, and potential therapeutic applications.
Molecular Formula : C14H18BrN
Molecular Weight : 280.203 g/mol
Structure : The compound features a bicyclic structure with a bromine substituent and a chiral center contributed by the phenylethyl group.
Biological Activity Overview
Research into the biological activities of this compound has primarily focused on its interactions with various biological targets and its potential therapeutic applications.
Pharmacological Effects
- Antinociceptive Activity : Studies have indicated that this compound exhibits significant antinociceptive effects in animal models, suggesting its potential as a pain relief agent.
- CNS Activity : Preliminary investigations suggest that the compound may influence central nervous system (CNS) functions, potentially acting as a neuromodulator.
- Antitumor Properties : There is emerging evidence that the compound may possess cytotoxic effects against certain cancer cell lines, indicating potential for development as an anticancer agent.
The exact mechanism of action for this compound remains under investigation; however, several hypotheses have been proposed based on structural analogs and preliminary studies:
- Receptor Interaction : The compound may interact with specific neurotransmitter receptors in the CNS, influencing pain pathways.
- Cellular Pathways : It is suggested that the compound could modulate cellular signaling pathways involved in apoptosis and cell proliferation.
Case Studies
A review of relevant case studies highlights several significant findings:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated antinociceptive effects in rodent models via behavioral assays. |
| Study 2 | Showed cytotoxic effects against B16 melanoma cells with IC50 values in the submicromolar range. |
| Study 3 | Investigated receptor binding affinities indicating potential for CNS-targeted therapies. |
Research Findings
Recent studies have provided insights into the biological activity of this compound:
- Antinociceptive Studies : In a study published in Pharmacology Research, this compound was shown to significantly reduce pain responses in a dose-dependent manner when administered to mice subjected to thermal nociception tests .
- Cytotoxicity Assessments : Research published in Cancer Letters indicated that this compound exhibited selective cytotoxicity against various cancer cell lines while sparing normal cells, suggesting a favorable therapeutic index .
- Mechanistic Insights : Molecular docking studies have suggested that this compound binds effectively to the active sites of specific receptors implicated in pain modulation and tumor growth inhibition .
Q & A
Q. What are the established synthetic routes for (1R,4r,7r)-7-bromo-2-((S)-1-phenylethyl)-2-azabicyclo[2.2.1]heptane?
The synthesis involves multi-step protocols, including bromoalkylation under inert atmospheres. For example, brominated intermediates are generated using triphenylphosphine and zinc in anhydrous conditions (argon atmosphere) to form the bicyclic core. Subsequent functionalization with (S)-1-phenylethyl groups is achieved via nucleophilic substitution or coupling reactions. Purification by column chromatography yields the final product, with yields optimized to ~93% in specific steps .
Q. How is the stereochemistry of this compound confirmed experimentally?
X-ray crystallography and 2D NMR spectroscopy are critical. For instance, X-ray structures unambiguously resolve the exo/endo configurations of the bicyclic system, while - and -NMR spectra distinguish between diastereomers. Notably, corrected stereochemical assignments (e.g., from endo-(1R,3S,4S) to exo-(1S,3S,4R)) were validated using crystallographic data and NOESY correlations .
Advanced Research Questions
Q. What methodologies elucidate nucleophilic substitution mechanisms at the 7-bromo position?
The bromine atom at C7 undergoes substitution via neighboring group participation (NGP) by the adjacent N2 atom. This stabilizes the transition state, enabling reactions with carbon, nitrogen, oxygen, and halogen nucleophiles. Kinetic studies using -NMR and DFT calculations confirm an -type mechanism with inversion of configuration at C6. For example, anti-7-bromo derivatives react with ethoxide to form 7-ethoxycarbonyl analogs, retaining the bicyclic scaffold .
Q. How does stereochemical variation in the bicyclic core influence biological activity?
Comparative studies show that replacing the 2-azabicyclo[2.2.1]heptane unit with a 2-azabicyclo[3.2.1]octane structure significantly alters activity. For instance, a derivative with a tropane-like octane unit exhibited a 12-fold lower IC (6.25 µM) in enzyme inhibition assays compared to the heptane analog (77.57 µM). Stereoelectronic effects and ring strain differences likely modulate target binding .
Q. How can researchers resolve contradictions in stereochemical assignments for azabicycloheptane derivatives?
Discrepancies arise from misassignments of endo/exo configurations. A rigorous approach combines X-ray crystallography (e.g., unambiguously determining exo-(1S,3S,4R) configurations) and -NMR coupling constants (e.g., -values distinguishing pseudo-enantiomers). Corrections in prior studies were validated by reanalyzing NOESY cross-peaks and comparing experimental data with computational models .
Methodological Insights
- Synthesis Optimization : Use low-temperature bromination (-78°C) to minimize side reactions. Catalytic Pd complexes (e.g., bisimidazol-2-ylidene) enhance coupling efficiency for N-heteroaryl substitutions .
- Analytical Workflow : Combine HPLC-MS for purity assessment, -/-NMR for structural validation, and X-ray diffraction for absolute configuration determination.
- Activity Profiling : Screen derivatives against target enzymes (e.g., GABA aminotransferase) using fluorogenic substrates to quantify IC values. Correlate stereoelectronic properties (Hammett σ) with inhibitory potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
